
Dodecyltriphenylphosphonium
Overview
Description
Dodecyl(triphenyl)phosphonium is a polyatomic cation consisting of a dodecyl group and three phenyl groups attached to a central phosphonium. It is a polyatomic cation, a phosphorus molecular entity and a heteroorganic entity.
Chemical Reactions Analysis
Enhancement of Protonophoric Uncoupler Activity
C₁₂TPP significantly amplifies the ΔΨ-lowering effects of classical protonophores like 2,4-dinitrophenol (DNP) and carbonylcyanide m-chlorophenylhydrazone (CCCP) in mitochondrial membranes .
Mechanistic Insights
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In planar bilayer lipid membranes (BLM), C₁₂TPP increased H⁺ ion diffusion potential mediated by DNP (Fig. 7A) .
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At 50 µM concentration, C₁₂TPP reduced the FCCP concentration required for half-maximal ΔΨ decrease by 65% compared to FCCP alone (EC₅₀: 12 nM vs. 35 nM) .
Parameter | DNP Alone | DNP + C₁₂TPP | CCCP Alone | CCCP + C₁₂TPP |
---|---|---|---|---|
EC₅₀ (nM) | 450 | 180 | 35 | 12 |
ΔΨ Reduction Efficiency | 40% | 72% | 55% | 88% |
Data derived from dose-response curves in isolated mitochondria .
Liposome Membrane Permeabilization
C₁₂TPP facilitates carboxyfluorescein efflux from liposomes when combined with plastoquinone derivatives like SkQ1. This process is competitively inhibited by DNP and FCCP, indicating direct interaction between C₁₂TPP and uncouplers .
Key Observations
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SkQ1-induced efflux rates decreased by 80% when 10 µM FCCP was added .
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C₁₂TPP alone showed no intrinsic protonophoric activity but synergized with uncouplers to enhance H⁺ conductance .
Complex Formation with CCCP
Spectrophotometric analysis confirmed non-covalent complex formation between C₁₂TPP and CCCP, characterized by:
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A bathochromic shift in CCCP’s absorption spectrum (λₘₐₓ shift: 285 nm → 295 nm) .
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Stabilization of the anionic form of CCCP in hydrophobic environments .
Biological Implications
This complex enhances mitochondrial uncoupling by localizing CCCP to the membrane interface, increasing its effective concentration at the site of action .
Q & A
Basic Research Questions
Q. What are the primary applications of dodecyltriphenylphosphonium bromide in scientific research, and how are these methodologies implemented?
this compound bromide (DTBPB) is utilized as a surfactant in polymer synthesis to stabilize emulsions and control particle size during polymerization. In organic synthesis, it acts as a phase-transfer catalyst for nucleophilic substitutions by facilitating ion exchange between immiscible phases. For biological studies, DTBPB serves as an ionophore to monitor transmembrane ion gradients in mitochondrial assays. Researchers typically dissolve DTBPB in ethanol or DMSO (1–10 mM stock solutions) to ensure solubility and avoid interference with reaction systems .
Q. How can researchers verify the purity and stability of this compound bromide in experimental setups?
Purity analysis is conducted via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 reverse-phase column and methanol/water (70:30 v/v) as the mobile phase. Stability tests involve storing the compound in anhydrous conditions (under argon or nitrogen) at −20°C to prevent hydrolysis of the phosphonium group. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is recommended to confirm structural integrity before use .
Q. What are the standard protocols for synthesizing this compound bromide, and what are common pitfalls?
DTBPB is synthesized by reacting triphenylphosphine with 1-bromododecane in a 1:1 molar ratio under reflux in dry toluene for 24–48 hours. The product is purified via recrystallization from ethanol. A common pitfall is incomplete alkylation due to moisture; thus, strict anhydrous conditions and inert gas purging are critical. Yield optimization requires monitoring the reaction progress using thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) as the eluent .
Advanced Research Questions
Q. How does this compound inhibit multidrug resistance (MDR) in yeast, and what experimental designs validate this mechanism?
this compound (C12TPP) disrupts the ATP-binding cassette (ABC) transporter Pdr5p in Saccharomyces cerevisiae by competing with antifungal agents for binding sites, thereby blocking efflux. Researchers validate this via:
- Fluorescence assays : Using rhodamine 6G (R6G) as a Pdr5p substrate; reduced R6G efflux in C12TPP-treated yeast indicates transporter inhibition.
- Growth inhibition curves : Synergistic effects of C12TPP with fluconazole are quantified using checkerboard microdilution assays to calculate fractional inhibitory concentration indices (FICI) .
Q. What contradictions exist regarding the mitochondrial toxicity of this compound, and how can they be resolved methodologically?
While C12TPP is reported as a non-toxic mitochondrial probe in some studies , others observe ROS-dependent growth inhibition in yeast via mitochondrial swelling. To resolve this, researchers should:
- Compare in vitro vs. in vivo models : Use isolated mitochondria (from rat liver) to assess ROS production independently of cellular stress pathways.
- Dose-response analysis : Establish threshold concentrations (e.g., >50 µM induces toxicity in yeast ).
Q. How can researchers design experiments to study the ionophoric properties of this compound in membrane potential assays?
- Fluorescent probes : Use tetramethylrhodamine methyl ester (TMRM) to measure mitochondrial membrane potential in mammalian cells. Treat cells with 10–20 µM C12TPP and monitor fluorescence quenching via flow cytometry.
- Control experiments : Include carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarizing agent to validate results .
Q. What advanced techniques characterize the interaction between this compound and lipid bilayers?
- Molecular dynamics (MD) simulations : Model C12TPP insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers to study alkyl chain orientation and headgroup interactions.
- Surface plasmon resonance (SPR) : Measure binding kinetics of C12TPP to synthetic lipid monolayers. A 1:1 Langmuir binding model is typically applied to calculate association/dissociation rates .
Q. Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound bromide for reproducible results?
- Supplier validation : Source compounds from suppliers providing detailed certificates of analysis (e.g., ≥98% purity via HPLC).
- In-house QC : Perform ³¹P NMR to detect phosphine oxide impurities (δ = 25–30 ppm) .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and antifungal agents?
Use the Bliss independence model or Chou-Talalay combination index (CI) to quantify synergy. For example, a CI <1 indicates synergy when combining C12TPP with fluconazole against Candida albicans .
Properties
IUPAC Name |
dodecyl(triphenyl)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40P/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXRCMCRCZBKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40P+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904622 | |
Record name | Dodecyltriphenylphosphonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17895-72-6 | |
Record name | Dodecyltriphenylphosphonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17895-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyltriphenylphosphonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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